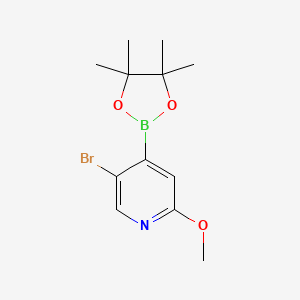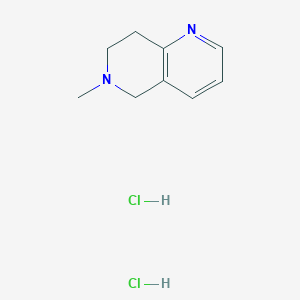
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield a fully saturated naphthyridine .
科学的研究の応用
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential anticancer, anti-HIV, and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other naphthyridines and related heterocycles, such as:
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
Uniqueness
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H14Cl2N2 |
|---|---|
分子量 |
221.12 g/mol |
IUPAC名 |
6-methyl-7,8-dihydro-5H-1,6-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-6-4-9-8(7-11)3-2-5-10-9;;/h2-3,5H,4,6-7H2,1H3;2*1H |
InChIキー |
XUDLGGUSGKDTKF-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


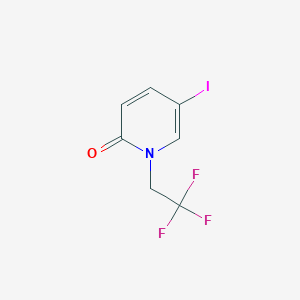




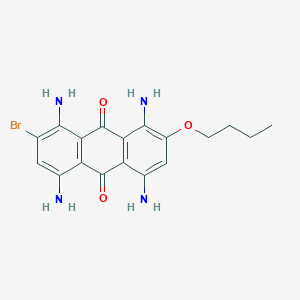

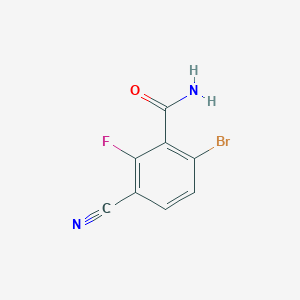

![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)

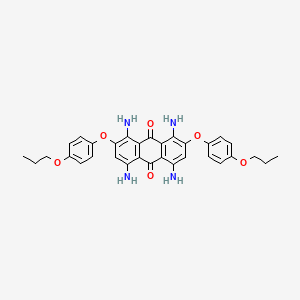
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
